molecular formula C8H14O B13828833 3-Methyl-3-hepten-2-one CAS No. 39899-08-6

3-Methyl-3-hepten-2-one

Cat. No.: B13828833
CAS No.: 39899-08-6
M. Wt: 126.20 g/mol
InChI Key: IZBMUZVSTLWUTH-VOTSOKGWSA-N
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Description

3-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is an unsaturated aliphatic ketone, characterized by the presence of a carbonyl group (C=O) and a double bond within its structure. This compound is known for its distinct chemical properties and its role as an intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-hepten-2-one can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone. This reaction typically requires an acidic catalyst and controlled reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-hepten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-3-hepten-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Methyl-3-hepten-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carbonyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical processes and pathways .

Comparison with Similar Compounds

Properties

CAS No.

39899-08-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-3-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h6H,4-5H2,1-3H3/b7-6+

InChI Key

IZBMUZVSTLWUTH-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C(\C)/C(=O)C

Canonical SMILES

CCCC=C(C)C(=O)C

Origin of Product

United States

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